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Compound of Interest

Compound Name:
(R)-1-Fluoro-2-propylamine

Hydrochloride

CAS No.: 273734-17-1

Cat. No.: B1449289

Get Quote

Executive Summary
1-Fluoro-2-propylamine (CAS: 273734-17-1 for (R)-HCl) is a specialized fluorinated aliphatic

amine used primarily as a chiral synthon in the development of advanced therapeutics,

including PET radiotracers and neuroprotective agents. Unlike simple amines, the introduction

of a fluorine atom at the

-position creates a unique electronic environment that modulates the basicity (pKa) and
lipophilicity of the resulting drug molecule.

The biological "activity" of these enantiomers is defined by two distinct contexts:

Intrinsic Toxicology: As

-fluoroamines, they carry a risk of "lethal synthesis" via metabolism to fluorocitrate, though
this is less pronounced than in linear fluoro-amines due to steric branching.

Pharmacophoric Utility: They serve as bioisosteres for isopropylamine. The (R)- and (S)-

enantiomers dictate the 3D topology of the final drug, often acting as a "stereochemical
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switch" that turns biological potency on or off (e.g., in microtubule stabilizers or

-adrenergic receptor ligands).

Chemical & Physical Profile
The presence of the electronegative fluorine atom significantly alters the physicochemical

properties compared to the non-fluorinated analog (isopropylamine).

Feature
(R)-1-Fluoro-2-
propylamine

(S)-1-Fluoro-2-
propylamine

Isopropylamine
(Reference)

Structure Chiral (Rectus) Chiral (Sinister) Achiral

Molecular Formula

Basicity (pKa) ~9.0 - 9.5 (Est.) ~9.0 - 9.5 (Est.) 10.63

Lipophilicity
Moderate (C-F bond

increases logP)
Moderate Low

Metabolic Stability
High (C-F bond resists

oxidation)
High

Susceptible to

CYP450

Primary Application
Synthesis of (R)-

configured drugs

Synthesis of (S)-

configured drugs

General

solvent/reagent

Note on pKa: The

-fluorine exerts a strong electron-withdrawing inductive effect (

), reducing the electron density on the nitrogen. This lowers the pKa by

approximately 1-1.5 units compared to isopropylamine, making the amine less

protonated at physiological pH—a critical factor for CNS drug penetration.
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Biological Activity & Mechanism of Action[1]
The "Fluorine Effect" in Drug Design
When incorporated into a drug scaffold (e.g., a kinase inhibitor or GPCR ligand), the 1-fluoro-2-

propyl moiety acts through three mechanisms:

Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) prevents oxidative

deamination or hydroxylation at the methyl group, extending the drug's half-life (

).

Conformational Bias: The Gauche effect (interaction between F and N lone pairs) can lock

the side chain into a specific conformation, reducing the entropic penalty of binding to a

receptor.

pKa Modulation: By lowering the pKa, a higher fraction of the drug exists as the neutral free

base, facilitating passive transport across the Blood-Brain Barrier (BBB).

Comparative Biological Fate (Toxicology)
While valuable as building blocks, the free amines possess intrinsic biological risks rooted in

the "Lethal Synthesis" pathway, similar to fluoroacetate.

Mechanism:

-fluoroamines can be oxidatively deaminated by Monoamine Oxidase (MAO) or
Semicarbazide-Sensitive Amine Oxidase (SSAO) to form Fluoroacetone.

Downstream Toxicity: Fluoroacetone

Fluoroacetate

Fluorocitrate. Fluorocitrate inhibits Aconitase, halting the Krebs cycle.

Stereoselectivity:

(R)-Enantiomer: Often processed differently by MAO-B due to the chiral constraint of the

enzyme's active site. In many amphetamine-like substrates, the (S)-isomer is the preferred
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substrate for deamination. Therefore, the (R)-isomer is theoretically more metabolically

stable and less prone to generating toxic metabolites immediately.

Pathway Visualization: Lethal Synthesis vs. Drug Utility
The following diagram illustrates the divergent fates of the molecule depending on whether it is

used as a drug fragment or metabolized as a free amine.
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Figure 1: Divergent biological pathways. The free amine poses a toxicity risk via oxidative

deamination, whereas the coupled amide/amine moiety in drugs confers metabolic stability.

Applications in Drug Discovery
Case Study: Microtubule Stabilizers
(Neurodegeneration)
Research into Triazolopyrimidines for treating tauopathies (e.g., Alzheimer's) has identified the

1-fluoro-2-propylamine moiety as a critical pharmacophore.

The Experiment: Researchers synthesized analogs using (R)- and (S)-1-fluoro-2-

propylamine to probe the binding pocket of tubulin.

The Result: The stereochemistry of the amine tail was essential for correct orientation. The

(S)-enantiomer (in specific scaffolds) facilitated a "North" or "South" puckering conformation

that maximized

-stacking interactions, whereas the wrong enantiomer caused steric clash and loss of
potency (Activity Cliff).
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Case Study: PET Radiotracers ( -Blockers)
In the development of [18F]-labeled Carazolol analogs (beta-blockers for cardiac imaging):

Role: The 1-fluoro-2-propyl group replaces the isopropyl group of standard beta-blockers.

Stereochemistry: The

-adrenergic receptor is highly stereoselective. The (S)-configuration at the hydroxy-amine
chain is required for binding. However, the chirality of the N-substituent (the fluoropropyl
group) also modulates affinity.

Synthesis: (R)-1-Fluoro-2-propylamine is used to synthesize the corresponding diastereomer

of the tracer to evaluate specific binding vs. non-specific uptake.

Experimental Protocols
Protocol: Enantiomeric Purity Analysis
Before biological evaluation, the optical purity of the amine must be verified, as commercial

"racemates" will yield inactive drug isomers.

Method: Chiral Derivatization followed by GC/HPLC. Reagents: (S)-N-(Trifluoroacetyl)prolyl

chloride (TFPC) or Mosher's Acid Chloride.

Derivatization:

Mix 10 mg of 1-Fluoro-2-propylamine HCl with 20 mg of (S)-TFPC in 1 mL DCM.

Add 50

L Triethylamine (TEA). Stir for 30 min at RT.

Analysis:

Inject onto an achiral GC-MS column (the diastereomers formed will have different

retention times).
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Validation: Distinct peaks for (R,S)-diastereomer and (S,S)-diastereomer should be

resolved by >1.0 min.

Protocol: Synthesis of Chiral Drug Intermediate
(Reductive Amination)
This protocol describes coupling the amine to a ketone scaffold (e.g., for a PET tracer

precursor).

Reagents: Ketone substrate (1.0 eq), (R)-1-Fluoro-2-propylamine HCl (1.2 eq),

(1.5 eq), DCE (Solvent).

Procedure:

Dissolve ketone in DCE. Add the amine salt and stir for 10 min.

Add

portion-wise over 20 min.

Stir at RT for 12-16 hours under

.

Quench: Add saturated

. Extract with DCM.

Purification: Silica gel chromatography.[1][2]

Note: The secondary amine product is often more basic; use 1% TEA in the eluent to

prevent tailing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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